molecular formula C8H14ClN3O2 B13271830 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B13271830
M. Wt: 219.67 g/mol
InChI Key: QAPVWSVGUWCSFM-HHQFNNIRSA-N
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Description

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methoxy group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride is unique due to its specific combination of a pyrrolidine ring with an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-5-10-8(13-11-5)7-3-6(12-2)4-9-7;/h6-7,9H,3-4H2,1-2H3;1H/t6-,7+;/m1./s1

InChI Key

QAPVWSVGUWCSFM-HHQFNNIRSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@@H]2C[C@H](CN2)OC.Cl

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2)OC.Cl

Origin of Product

United States

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